molecular formula C26H21ClN2O3 B5416188 N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide

Cat. No.: B5416188
M. Wt: 444.9 g/mol
InChI Key: MIDIVLDQHNVZLB-OUKQBFOZSA-N
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Description

The compound “N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups. It has a quinoline ring which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a benzamide group which is a carboxamide derived from benzoic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline ring, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The quinoline ring system is planar and aromatic, meaning it is stable and can participate in pi stacking interactions. The benzamide group is also planar and can form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxy group on the quinoline ring could potentially be etherified, esterified, or undergo substitution reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the quinoline ring would likely make the compound relatively stable and resistant to oxidation. The compound is likely to be solid at room temperature .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[(E)-1-(5-chloro-8-hydroxyquinolin-7-yl)-3-phenylprop-2-enyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c1-32-19-10-5-9-18(15-19)26(31)29-23(13-12-17-7-3-2-4-8-17)21-16-22(27)20-11-6-14-28-24(20)25(21)30/h2-16,23,30H,1H3,(H,29,31)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDIVLDQHNVZLB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C=CC2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)NC(/C=C/C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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